molecular formula C4H9ClF3N B136005 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride CAS No. 174886-04-5

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride

Cat. No. B136005
M. Wt: 163.57 g/mol
InChI Key: CHLSBKZIORHVOJ-UHFFFAOYSA-N
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Description

The compound "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated compounds and their reactions with amines, which are relevant to understanding the chemistry of fluorinated amines such as the one . Fluorinated amines are a significant class of compounds in medicinal chemistry due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of fluorinated amines can involve various strategies, including the nucleophilic substitution reactions as described in the synthesis of a novel trifluoromethyl-substituted bis(ether amine) monomer . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen . These methods could potentially be adapted for the synthesis of "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride".

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide detailed information about the molecular environment of fluorine atoms and the overall geometry of the molecule. For "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride", similar analytical methods would be used to confirm its structure.

Chemical Reactions Analysis

Fluorinated amines can participate in a variety of chemical reactions. The reaction between perfluoro-olefins and amines can lead to the formation of N-alkylamides or imines, depending on the reaction conditions . The reactivity of "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride" would likely be influenced by the presence of the trifluoromethyl group, which can affect both the electronic properties and steric hindrance of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines, such as solubility, moisture absorption, and dielectric constants, are crucial for their application in various fields, including the electronics industry . The introduction of fluorine atoms can significantly alter these properties, often leading to increased chemical and thermal stability . For "1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride", one would expect low moisture absorption and possibly a low dielectric constant, making it potentially useful in electronic applications.

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is instrumental in synthesizing various fluorine-containing compounds. For instance, reactions involving this compound have been used to produce trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, as demonstrated in the study by Korotaev et al. (2009) (Korotaev et al., 2009).

Reactions with Amines and Alcohols

The compound shows significant reactivity when reacting with amines and alcohols. Furin et al. (2000) described reactions between similar trifluoro compounds and secondary amines, leading to the formation of various fluorine-containing ethers and amides (Furin et al., 2000).

Blood Substitute Research

In the field of medical research, particularly concerning blood substitutes, the compound has shown potential. Ono et al. (1985) explored the electrochemical fluorination of partly fluorinated compounds, which is relevant in developing perfluorochemicals used in blood substitutes (Ono et al., 1985).

Synthesis of Dihydrotriazines

The compound has also been used in the synthesis of symmetrical 1,2-dihydrotriazines. Fetyukhin and Vovk (1983) detailed the reaction of a similar trifluoro compound with primary amines, leading to these triazines or carbodiimides (Fetyukhin & Vovk, 1983).

Biological Applications

In biological studies, compounds like 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride have been used to study enzyme inactivation. Kim and Lee (2017) reported the inactivation of bovine plasma amine oxidase by similar trifluoro compounds (Kim & Lee, 2017).

Optical Detection

The compound's derivatives have been explored for optical detection purposes. Tamiaki et al. (2013) demonstrated the use of trifluoroacetyl derivatives for the optical detection of various amines (Tamiaki et al., 2013).

Fluorescence Enhancement

In the realm of fluorescence, the compound has been investigated for its role in enhancing fluorescence in specific probes, as studied by McQuade, Pluth, and Lippard (2010) (McQuade, Pluth, & Lippard, 2010).

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLSBKZIORHVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661331
Record name 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride

CAS RN

174886-04-5
Record name 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174886-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org

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